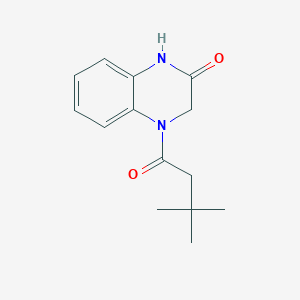
N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide (CPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPA belongs to the class of pyrazolone derivatives and has been synthesized through various methods.
Scientific Research Applications
N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. In neuroscience, N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In agriculture, N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been reported to exhibit herbicidal activity against various weed species.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability. N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been reported to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of ion channels, and the regulation of neurotransmitter release. In addition, N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been shown to exhibit antinociceptive and anticonvulsant activities, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide in lab experiments is its high purity and stability. N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been reported to exhibit good solubility in various solvents, making it easy to handle in experiments. However, one of the limitations of using N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide. One possible direction is the development of N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety. Another direction is the investigation of the herbicidal activity of N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide, which could lead to the development of new herbicides for weed control. Further research is also needed to fully understand the mechanism of action of N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide (N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide) is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide has been synthesized through various methods and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide in various fields.
Synthesis Methods
N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide can be synthesized through various methods, including the reaction of 2-acetylpyrazine with cyclopentylmagnesium bromide, followed by the reaction of the resulting compound with methyl chloroacetate. Another method involves the reaction of 2-acetylpyrazine with cyclopentylamine, followed by the reaction of the resulting compound with methyl chloroacetate. These methods have been reported to yield N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide in good yields and high purity.
properties
IUPAC Name |
N-cyclopentyl-N-methyl-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(10-5-2-3-6-10)11(15)9-14-8-4-7-12-14/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOVYNFTRIIULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)


![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)




